1-(5-Methylpyridin-2-yl)benzotriazole
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
InChI Key |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
General Benzotriazole Synthesis
- The classical synthesis involves condensation of o-phenylenediamine with nitrous acid or related diazotization agents to form benzotriazole rings.
- Alternative methods include acid-catalyzed cyclization of o-phenylenediamine with carboxylic acids under reflux conditions to yield benzimidazole or benzotriazole derivatives.
- N-alkylation or N-arylation of benzotriazole is commonly performed using alkyl or aryl halides in the presence of bases such as NaOH, NaOEt, or K2CO3, often enhanced by phase transfer catalysts like tetrabutylammonium bromide (TBAB) or under microwave conditions for improved yields and regioselectivity.
Specific Preparation Methods for 1-(5-Methylpyridin-2-yl)benzotriazole
The target compound features a benzotriazole linked at the N-1 position to a 5-methylpyridin-2-yl substituent. Preparation methods generally involve:
Synthesis of 5-Methylpyridin-2-yl Precursors
- The 5-methylpyridin-2-yl moiety can be introduced via coupling reactions using 5-methyl-2-halopyridines or 5-methyl-2-pyridylboronic acids in cross-coupling protocols.
- Alternatively, 5-methylpyridin-2-ylamine derivatives can be prepared and used as nucleophiles in substitution reactions.
N-Arylation of Benzotriazole with 5-Methylpyridin-2-yl Halides
- A key step is the nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between benzotriazole and 5-methylpyridin-2-yl halides to form the N-aryl bond.
- Reaction conditions typically include the use of a base (such as K2CO3), a palladium catalyst, and polar aprotic solvents like DMF or DMSO at elevated temperatures.
Alternative One-Pot or Multi-Step Processes
- Some patents describe one-pot processes for substituted benzotriazoles involving diazotization and coupling steps under controlled acidic conditions with polar aprotic solvents, which may be adapted for 5-methylpyridin-2-yl substitution.
- The use of molecular sieves and nitrogen atmosphere during the Claisen rearrangement step has been reported to improve yields and purity in benzotriazole derivative synthesis.
Experimental Procedure Example (Adapted from Related Benzotriazole Syntheses)
| Step | Reagents and Conditions | Outcome / Yield |
|---|---|---|
| 1. Preparation of 5-methyl-2-halopyridine | Starting from 5-methylpyridin-2-amine, halogenation using NBS or related halogenating agents | High purity intermediate |
| 2. N-Arylation | Benzotriazole + 5-methyl-2-halopyridine, Pd catalyst, K2CO3, DMF, 100-120°C, 12-24 h | 70-85% yield of this compound |
| 3. Purification | Filtration, recrystallization from ethanol or ethyl acetate | >95% purity |
Research Outcomes and Analytical Data
- Yields for similar benzotriazole N-arylations range from 70% to 90% depending on catalyst and solvent systems.
- Purity assessed by HPLC and NMR typically exceeds 95% following recrystallization.
- ^1H NMR spectra confirm the presence of characteristic benzotriazole protons and methylpyridine aromatic signals, with singlets corresponding to methyl groups near δ 2.3 ppm and aromatic protons between δ 6.5–8.5 ppm.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting materials | Benzotriazole, 5-methyl-2-halopyridine | Commercially available or synthesized |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with ligands | For cross-coupling |
| Base | K2CO3, NaOH, or Cs2CO3 | Neutralizes HX formed |
| Solvent | DMF, DMSO, or polar aprotic solvents | High boiling point preferred |
| Temperature | 100–120 °C | Heating under nitrogen atmosphere |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Yield | 70–90% | Depending on conditions |
Additional Notes
- The use of molecular sieves and inert atmosphere helps prevent side reactions and improves product purity.
- Alternative reductive or diazotization methods employing sulfuric acid or nitrosylsulfuric acid can be adapted for related benzotriazole syntheses but require careful control of reaction conditions for safety and yield optimization.
- Functionalization at the 5-position of benzotriazole with methyl or other substituents can be achieved prior to or after N-arylation depending on synthetic route flexibility.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for compound 11a) improves yields (75%) and reduces reaction time (30 minutes for intermediates) compared to conventional methods (65% yield, 3–6 hours) .
- The pyridinyl group in the target compound may enhance electronic properties for coordination chemistry or drug binding.
Antibacterial and Cytotoxic Activity
- Hydroxyurea derivatives (e.g., compound 5 and 15) demonstrate antibacterial activity and stimulate metabolic activity, with compound 15 acting as a nitric oxide (NO) donor .
- Cytotoxicity : Compounds like 1-(N-ethoxycarbamoyl)benzotriazole (4) show cytotoxic effects, suggesting substituents like carbamoyl groups influence cellular toxicity .
Hypothetical Performance of 1-(5-Methylpyridin-2-yl)benzotriazole
Based on structural analogs:
- Biological Activity : Pyridinyl groups may enhance binding to biological targets (e.g., enzymes or receptors), though toxicity profiles need empirical validation .
- Material Science : Could serve as a corrosion inhibitor due to benzotriazole’s chelating properties, with pyridinyl improving adhesion to metal surfaces .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Methylpyridin-2-yl)benzotriazole and its derivatives?
- Methodology : The compound can be synthesized via reactions of 1,1’-carbonylbisbenzotriazole (CBT) with substituted oxyamine hydrochlorides (e.g., methoxyamine, ethoxyamine) in dioxane, catalyzed by triethylamine. For example, CBT reacts with benzyloxyamine hydrochloride to yield 1-(N-benzyloxycarbamoyl)benzotriazole (82% yield). Hydrogenation of intermediates (e.g., using Pd/C under H₂) produces hydroxyl derivatives like 1-(N-hydroxycarbamoyl)benzotriazole .
- Key Data :
| Reactant | Product | Yield |
|---|---|---|
| Benzyloxyamine hydrochloride | 1-(N-benzyloxycarbamoyl)benzotriazole | 82% |
| Methoxyamine hydrochloride | 1-(N-metoxycarbamoyl)benzotriazole | 76% |
Q. How can the structural features of this compound derivatives be characterized?
- Methodology : X-ray crystallography reveals key structural parameters. For example, the central CN₂S₂ residue in related compounds is planar, with dihedral angles of 9.77° (pyridyl ring) and 77.47° (tolyl ring), indicating a twisted conformation. Intramolecular hydrogen bonds (N–H⋯N) and π–π stacking (3.7946 Å) stabilize the structure .
- Key Data :
| Structural Feature | Measurement |
|---|---|
| Dihedral angle (pyridyl ring) | 9.77° ± 0.08° |
| π–π stacking distance | 3.7946 Å |
Q. What preliminary biological activities are reported for benzotriazole-pyridine hybrids?
- Methodology : In vitro assays (e.g., metabolic activity tests, antibacterial screening) identify cytotoxic, antibacterial, and nitric oxide (NO)-donor properties. For instance, 1-(N-hydroxycarbamoyl)benzotriazole stimulates metabolic activity and acts as an NO donor, while derivatives like 1-(N-benzyloxycarbamoyl)benzotriazole show antibacterial effects against Gram-positive bacteria .
Advanced Research Questions
Q. How can contradictions in biological activity data for benzotriazole derivatives be resolved?
- Methodology : Variability in cytotoxicity (e.g., compounds 2–4 being cytotoxic vs. compound 5 being stimulatory) may arise from substituent effects or assay conditions. Systematic SAR studies comparing substituents (e.g., hydroxyl vs. benzyloxy groups) under standardized protocols (e.g., fixed cell lines, NO release quantification) are critical .
- Example : Hydroxyl derivatives (e.g., compound 5) exhibit NO donor activity, whereas benzyloxy derivatives (e.g., compound 2) lack this property due to steric hindrance or redox instability .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced antibacterial efficacy?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the pyridine ring to enhance bacterial membrane penetration. For example, 5-chloro-pyridinyl-triazole derivatives show improved antibacterial activity compared to unsubstituted analogs .
- Key Finding :
| Substituent | Antibacterial Activity (MIC, μg/mL) |
|---|---|
| 5-Chloro-pyridinyl | 8–16 (vs. S. aureus) |
| Unsubstituted pyridinyl | >64 |
Q. What mechanistic insights explain the NO donor activity of this compound derivatives?
- Methodology : Electrochemical and spectroscopic analyses (e.g., EPR, UV-Vis) confirm NO release via hydroxylamine decomposition. For instance, compound 15 (N,N’,N’’-trihydroxybiuret) releases NO under physiological pH, likely via proton-coupled electron transfer .
- Experimental Design :
- Step 1 : Quantify NO release using Griess assay.
- Step 2 : Correlate NO release with cytotoxicity in cancer cell lines (e.g., HeLa).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
